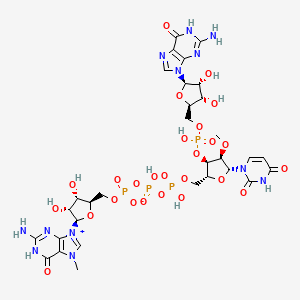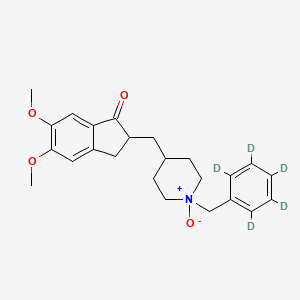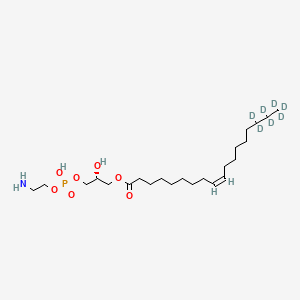
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 is a deuterium-labeled derivative of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine. This compound is a stable isotope-labeled phospholipid, which is often used in scientific research for tracing and quantitation purposes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 typically involves the deuteration of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities. The final product is typically characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
化学反応の分析
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
科学的研究の応用
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lipid metabolism.
Biology: Employed in cell membrane studies to investigate the role of phospholipids in membrane structure and function.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of lipid-based drugs.
作用機序
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 involves its incorporation into biological membranes, where it can influence membrane fluidity and function. The deuterium labeling allows for precise tracking and quantitation in metabolic studies. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and signaling .
類似化合物との比較
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylserine
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other research applications .
特性
分子式 |
C23H46NO7P |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1/i1D3,2D2,3D2 |
InChIキー |
PYVRVRFVLRNJLY-CYJILQPHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


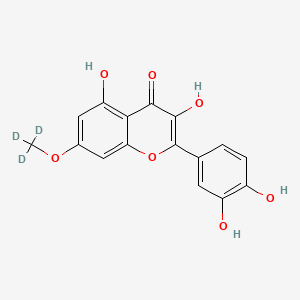
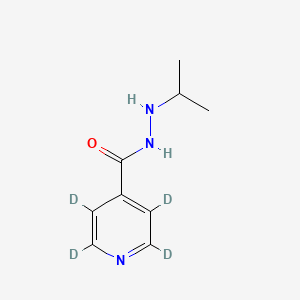
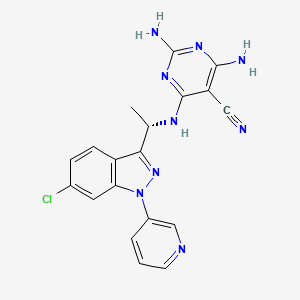


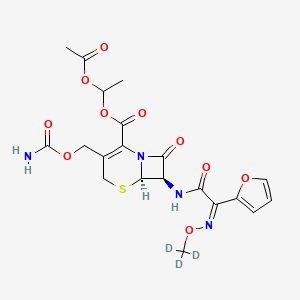
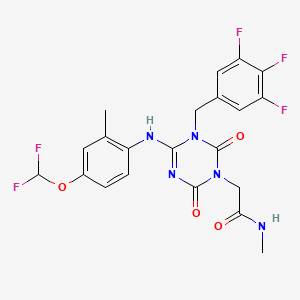
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)


![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
